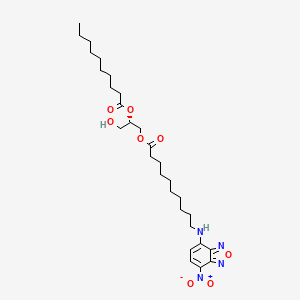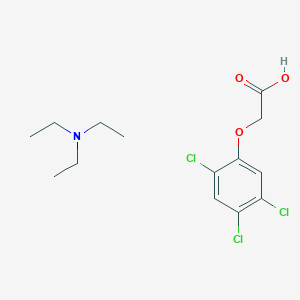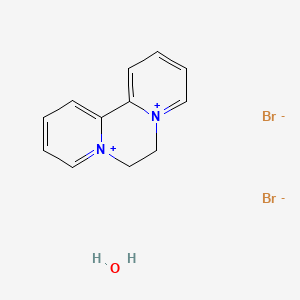
Methyl 5-(aminomethyl)nicotinate
説明
“Methyl 5-(aminomethyl)nicotinate” is a chemical compound with the CAS Number: 1001756-84-8 . It has a molecular weight of 166.18 . The IUPAC name for this compound is “methyl 5-(aminomethyl)nicotinate” and its Inchi Code is 1S/C8H10N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3,9H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(aminomethyl)nicotinate” can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations.Physical And Chemical Properties Analysis
“Methyl 5-(aminomethyl)nicotinate” is a solid at room temperature . . The storage temperature for this compound is between 28 C .科学的研究の応用
Epigenetic Regulation and Cancer Therapy
Methyl 5-(aminomethyl)nicotinate is closely related to nicotinamide and nicotinic acid derivatives, which are extensively studied for their roles in epigenetic regulation and potential therapeutic applications in cancer. DNA methylation, an epigenetic modification where a methyl group is added to the 5 position of cytosine, plays a critical role in chromatin structure modulation, transcriptional repression, and the suppression of transposable elements. In malignancies, methylation patterns change, leading to global hypomethylation and regional hypermethylation, resulting in genetic instability and repression of tumor suppressor genes. DNA methyltransferase inhibitors, analogs of nucleosides like deoxycytidine, have shown promise in inhibiting hypermethylation and restoring suppressor gene expression, thereby exerting antitumor effects in in vitro and in vivo laboratory models. Although clinical results have been mixed, these agents, by modulating the epigenetic landscape, offer a pathway for therapeutic intervention in leukemia and potentially other cancers (Goffin & Eisenhauer, 2002).
Metabolic Pathways and Nutrient Interactions
Research has also focused on the metabolic pathways and nutrient interactions involving nicotinamide derivatives, emphasizing their role in critical metabolic processes. The metabolism of methionine and S-adenosylmethionine (SAM), the activated form of methionine, involves complex regulatory networks that intersect with nicotinamide metabolism. These pathways are essential for a wide array of metabolic functions, including the biosynthesis of ethylene, nicotianamine, and polyamines, and provide the methyl group for numerous methylation reactions crucial for plant growth and development. Such insights highlight the importance of nicotinamide and its derivatives in regulating metabolic processes and their potential implications for human health and disease management (Sauter et al., 2013).
Neuroprotection and Brain Function
Another area of interest is the potential neuroprotective effects of nicotinamide derivatives. Studies on alpha-methyl-L-tryptophan (α-MTrp), an analog of tryptophan and precursor of serotonin, provide insights into the brain's serotonergic system and suggest that nicotinamide derivatives might influence serotonin synthesis rates. These findings underline the potential of nicotinamide and related compounds in studying and possibly treating neuropsychiatric disorders by modulating the serotonergic system and other related neurotransmitter pathways (Diksic & Young, 2001).
Safety and Hazards
“Methyl 5-(aminomethyl)nicotinate” is classified as a Category 4 acute toxicity substance, which means it is harmful if swallowed . It can cause skin irritation (Category 2) and serious eye irritation (Category 2A) . It may also cause respiratory irritation (Category 3) . Safety precautions include wearing protective gloves, clothing, and eye/face protection . If it comes into contact with the eyes, rinse cautiously with water for several minutes .
作用機序
Target of Action
Methyl 5-(aminomethyl)nicotinate is a derivative of nicotinic acid, also known as niacinIt’s parent compound, methyl nicotinate, is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application by inducing vasodilation of the peripheral blood capillaries .
Mode of Action
It is thought that methyl nicotinate promotes the release of prostaglandin d2 . This action is strictly locally-acting due to its short half-life . The vasodilation effect is thought to be responsible for the relief of muscle and joint pain .
Biochemical Pathways
Nicotine, a related compound, is known to be metabolized by bacteria through the pyridine, pyrrolidine, and the variant of pyridine and pyrrolidine pathways . These pathways involve the conversion of nicotine into fumaric acid, which then enters the TCA cycle .
Pharmacokinetics
Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Result of Action
Its parent compound, methyl nicotinate, is indicated for the temporary relief of aches and pains in muscles, tendons, and joints . This is thought to be due to its vasodilatory effects .
Action Environment
It is known that the release of this substance can occur from industrial use: in the production of articles, as an intermediate step in further manufacturing of another substance (use of intermediates), and as a processing aid .
特性
IUPAC Name |
methyl 5-(aminomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-2-6(3-9)4-10-5-7/h2,4-5H,3,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWJKAICQACUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30697407 | |
| Record name | Methyl 5-(aminomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001756-84-8 | |
| Record name | Methyl 5-(aminomethyl)pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30697407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;hydrate](/img/structure/B3026434.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenoxy-1-penten-1-yl]cyclopentyl]-5-heptenoic acid](/img/structure/B3026436.png)









